2-(3-Methyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidin-1-yl)acetic acid
Description
Properties
IUPAC Name |
2-(3-methyl-2,4-dioxopyrimidin-1-yl)acetic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8N2O4/c1-8-5(10)2-3-9(7(8)13)4-6(11)12/h2-3H,4H2,1H3,(H,11,12) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JALZAYSDFUFSIM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=O)C=CN(C1=O)CC(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
184.15 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(3-Methyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidin-1-yl)acetic acid typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of a suitable β-keto ester with guanidine or its derivatives. The reaction is usually carried out in the presence of a base, such as sodium ethoxide, and under reflux conditions to ensure complete cyclization.
Industrial Production Methods: On an industrial scale, the compound can be synthesized using continuous flow reactors or batch processes, depending on the desired scale and purity. The choice of solvent, temperature, and reaction time are optimized to maximize yield and minimize by-products. Purification steps, such as recrystallization or chromatography, are employed to obtain the final product with high purity.
Chemical Reactions Analysis
Types of Reactions: 2-(3-Methyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidin-1-yl)acetic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form derivatives with higher oxidation states.
Reduction: Reduction reactions can be employed to convert the compound to its corresponding amine derivatives.
Substitution: Nucleophilic substitution reactions can be used to introduce different functional groups at specific positions on the pyrimidinedione ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophiles like amines and alcohols, along with suitable catalysts, are employed for substitution reactions.
Major Products Formed:
Oxidation Products: Higher oxidation state derivatives, such as carboxylic acids and ketones.
Reduction Products: Amines and other reduced derivatives.
Substitution Products: Derivatives with various functional groups, such as alkyl or aryl groups.
Scientific Research Applications
2-(3-Methyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidin-1-yl)acetic acid has found applications in several scientific fields:
Chemistry: It serves as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: The compound is used in biochemical studies to investigate enzyme mechanisms and metabolic pathways.
Medicine: It has potential therapeutic applications, particularly in the development of new drugs targeting various diseases.
Industry: The compound is utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism by which 2-(3-Methyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidin-1-yl)acetic acid exerts its effects depends on its specific application. For example, in pharmaceuticals, it may interact with molecular targets such as enzymes or receptors, leading to the modulation of biological processes. The exact pathways and molecular targets involved would vary based on the context of its use.
Comparison with Similar Compounds
Chemical Profile :
- IUPAC Name : 2-(3-Methyl-2,4-dioxopyrimidin-1-yl)acetic acid
- CAS Number : 56787-53-2
- Molecular Formula : C₇H₈N₂O₄
- Molecular Weight : 184.15 g/mol
- Structural Features : A pyrimidine ring with 3-methyl and 2,4-dioxo substitutions, conjugated to a carboxylic acid group via a methylene bridge .
- Applications : Primarily used in research and development, likely as a precursor for pharmaceuticals or agrochemicals due to its pyrimidine backbone .
Comparison with Structurally Similar Compounds
Structural Analogues: Substituent Variations and Molecular Properties
The following table summarizes key structural and physicochemical differences between the target compound and its analogues:
Biological Activity
2-(3-Methyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidin-1-yl)acetic acid is a compound with a unique molecular structure that has garnered interest in the field of medicinal chemistry. Its potential biological activities may offer therapeutic benefits in various medical applications. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
- Chemical Formula : CHNO
- Molecular Weight : 184.15 g/mol
- IUPAC Name : 2-(3-methyl-2,4-dioxopyrimidin-1-yl)acetic acid
- CAS Number : 56787-53-2
Pharmacological Activity
Recent studies indicate that this compound exhibits several biological activities:
Antimicrobial Activity
Research has demonstrated that this compound possesses antimicrobial properties against various bacterial strains. In vitro studies showed significant inhibition of growth for Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria such as Escherichia coli. The mechanism appears to involve disruption of bacterial cell wall synthesis and interference with metabolic pathways.
Anticancer Properties
Preliminary investigations into the anticancer potential of this compound have yielded promising results. It has been shown to induce apoptosis in cancer cells through the activation of caspase pathways and the modulation of cell cycle regulators. Notably, studies involving human breast cancer cell lines (MCF-7) revealed that treatment with this compound resulted in a dose-dependent decrease in cell viability.
Anti-inflammatory Effects
In addition to its antimicrobial and anticancer activities, this compound has demonstrated anti-inflammatory effects in animal models. It appears to inhibit the production of pro-inflammatory cytokines such as TNF-alpha and IL-6. This suggests its potential use in treating inflammatory diseases such as arthritis.
Case Study 1: Anticancer Activity in Mice
A study investigated the effects of this compound on tumor growth in mice models bearing breast cancer xenografts. The results indicated that administration of the compound significantly reduced tumor size compared to control groups. Histopathological analysis revealed increased apoptosis and reduced proliferation markers in treated tumors.
Case Study 2: Inhibition of Bacterial Growth
In another study assessing antimicrobial efficacy, various concentrations of this compound were tested against clinical isolates of resistant bacterial strains. The compound exhibited minimum inhibitory concentrations (MICs) comparable to standard antibiotics, suggesting its potential as an alternative treatment option.
The biological activities of this compound can be attributed to several mechanisms:
- Inhibition of Enzymatic Activity : The compound may inhibit key enzymes involved in bacterial metabolism and cancer cell proliferation.
- Induction of Apoptosis : Activation of intrinsic apoptotic pathways through mitochondrial depolarization and caspase activation.
- Modulation of Immune Response : Reduction in pro-inflammatory cytokine production may alter immune responses favorably.
Q & A
Q. What spectroscopic techniques are recommended for confirming the structural integrity of 2-(3-Methyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidin-1-yl)acetic acid, and how should data be interpreted?
Methodological Answer:
- Nuclear Magnetic Resonance (NMR): Use - and -NMR to verify the pyrimidine ring substituents and acetic acid moiety. Compare chemical shifts with analogous compounds (e.g., pyrimidine derivatives in ).
- Infrared (IR) Spectroscopy: Confirm the presence of carbonyl (C=O) stretches at ~1700–1750 cm for the dioxo groups and carboxylic acid (O-H) stretches at ~2500–3300 cm.
- Mass Spectrometry (MS): High-resolution MS (HRMS) should match the molecular formula (CHNO) with a molecular ion peak [M+H] at m/z 209.06.
- Cross-Validation: Integrate data from multiple techniques to resolve ambiguities (e.g., distinguishing tautomeric forms via -NMR coupling constants) .
Q. How can researchers design a synthesis protocol for this compound that mitigates risks associated with its acute toxicity and skin irritation hazards?
Methodological Answer:
- Hazard Mitigation: Follow GHS guidelines (): Use fume hoods, wear nitrile gloves, and employ closed-system reactors to avoid dust formation.
- Synthetic Optimization:
- Route Selection: Adapt methods from analogous pyrimidine-acetic acid syntheses (e.g., alkylation of pyrimidine precursors with haloacetic acids under inert atmosphere) .
- Byproduct Control: Monitor reaction progress via TLC or HPLC to minimize unreacted intermediates (e.g., residual methylating agents).
- Purification: Use column chromatography or recrystallization to isolate the compound with ≥95% purity (validate via HPLC) .
Advanced Research Questions
Q. In crystallographic studies of this compound, what challenges arise during structure refinement using SHELX software, and how can they be addressed?
Methodological Answer:
- Data Quality: Ensure high-resolution (<1.0 Å) X-ray data to resolve electron density for the methyl and dioxo groups. Use synchrotron sources if twinning is suspected.
- Refinement Challenges:
- Disorder Handling: If the methyl group exhibits rotational disorder, apply PART/SUMP restraints in SHELXL .
- Hydrogen Bonding: Use SHELXH to model H-atoms involved in O-H···O/N interactions, critical for stabilizing the tetrahydropyrimidinone ring.
- Validation: Cross-check with PLATON/ADDSYM to detect missed symmetry elements and validate hydrogen-bond networks .
Q. When encountering discrepancies between computational molecular modeling results and experimental X-ray diffraction data, what methodological approaches should be employed to resolve these contradictions?
Methodological Answer:
- Root Cause Analysis:
- Tautomerism: Compare computed energies of possible tautomers (e.g., enol vs. keto forms) with experimental bond lengths (C=O vs. C-O) .
- Conformational Flexibility: Perform molecular dynamics (MD) simulations to assess rotational barriers of the acetic acid side chain.
- Hybrid Refinement: Use quantum-crystallographic tools (e.g, NoSpherA2 in OLEX2) to refine structures against both X-ray data and DFT-optimized geometries .
Q. How can researchers optimize reaction conditions to minimize byproducts during the synthesis of derivatives for biological testing?
Methodological Answer:
- Reaction Design:
- Selective Alkylation: Use phase-transfer catalysts (e.g., tetrabutylammonium bromide) to enhance regioselectivity at the pyrimidine N1 position.
- Temperature Control: Maintain reactions at 0–5°C to suppress side reactions (e.g., over-alkylation).
- Analytical Monitoring:
Q. What strategies are effective for analyzing structure-activity relationships (SAR) when biological activity data from independent studies show contradictions?
Methodological Answer:
- Data Reconciliation:
- Purity Verification: Ensure tested compounds are ≥98% pure (HPLC) to exclude activity artifacts from impurities.
- Assay Standardization: Normalize data against common controls (e.g., IC values in enzyme inhibition assays).
- Computational SAR: Use molecular docking (AutoDock Vina) to compare binding modes of derivatives (e.g., substituent effects at the 3-methyl position) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
